molecular formula C11H13N3O2S B1616955 5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 485339-93-3

5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1616955
CAS No.: 485339-93-3
M. Wt: 251.31 g/mol
InChI Key: NZMQXAVVJCNYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group, which is a sulfur-containing functional group. The presence of the methoxyphenoxy group adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenol and an appropriate leaving group.

    Thiol Group Addition: The thiol group can be added through a thiolation reaction using thiourea or other sulfur-containing reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

    4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the methoxyphenoxy group, resulting in different chemical properties and reactivity.

    5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol: Contains a chlorophenoxy group instead of a methoxyphenoxy group, leading to different biological activities and applications.

    5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: Contains a phenyl group instead of a methyl group, affecting its chemical and biological properties.

Properties

IUPAC Name

3-[(4-methoxyphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-14-10(12-13-11(14)17)7-16-9-5-3-8(15-2)4-6-9/h3-6H,7H2,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMQXAVVJCNYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357706
Record name 5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485339-93-3
Record name 5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.